4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the trifluoromethyl group makes this compound particularly interesting for pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine typically involves multiple steps:
Initial Formation: The process begins with the reaction of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine.
Intermediate Formation: Chlorobenzene and trifluoroacetic anhydride are added to the mixture, followed by methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.
Final Product Formation: The intermediate is reacted with palladium/carbon in an ethanol solution under nitrogen protection in a high-pressure kettle.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques with palladium catalysts.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is unique due to its specific trifluoromethyl group, which enhances its chemical stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H10F3N3/c1-14-7(8(9,10)11)5-4-12-3-2-6(5)13-14/h12H,2-4H2,1H3 |
InChI Key |
XQZGQEXJRPYEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)C(F)(F)F |
Origin of Product |
United States |
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